Cellooctaose DP8
CAS No.:
Cat. No.: VC0212843
Molecular Formula: C42H72O36
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C42H72O36 |
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Introduction
Chemical Structure and Properties
Molecular Structure
Cellooctaose DP8 consists of eight β-D-glucopyranose units connected by β-1,4-glycosidic linkages. This linear oligosaccharide has the following key structural features:
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Molecular formula: C42H72O36
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Each glucose unit maintains the β-configuration at the anomeric carbon
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The chain has a reducing end (containing a hemiacetal group) and a non-reducing end
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All glucose units are in the chair conformation
The structure can be represented using the SMILES notation, though the exact notation is complex due to the stereochemistry involved in the multiple glucose units and their linkages .
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of Cellooctaose DP8
Property | Value |
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Molecular Formula | C42H72O36 |
Molecular Weight | Approximately 1153 g/mol |
Appearance | White to off-white powder |
Solubility | Soluble in water; limited solubility in organic solvents |
Optical Rotation | Specific to β-configuration |
Reducing Property | Contains one reducing end |
Stability | Stable under normal conditions; susceptible to acid hydrolysis |
The physical properties of cellooctaose DP8 make it particularly suitable for enzymatic studies as it provides a well-defined substrate with consistent chain length for analyzing enzyme specificity and activity .
Synthesis and Isolation Methods
Chemical Synthesis
The preparation of pure cellooctaose DP8 can be achieved through several methods, each with its own advantages and challenges:
Partial Hydrolysis of Cellulose
Cellooctaose can be prepared by controlled partial hydrolysis of cellulose using hydrochloric acid or through acetolysis of cellulose . This process involves breaking down larger cellulose chains into smaller fragments under carefully controlled conditions to maximize the yield of the desired DP8 product.
Isolation and Purification Techniques
The isolation of pure cellooctaose DP8 from reaction mixtures requires sophisticated separation techniques:
Ion-Exchange Chromatography
Secondary purification can be achieved through ion-exchange chromatography of borate complexes, which has revealed the heterogeneity of cellodextrins that appear homogeneous according to size-exclusion chromatography .
Affinity Chromatography
Preparative affinity chromatography on phenyl-boronate-agarose has been utilized to further purify oligosaccharide components .
Table 2: Comparison of Isolation Methods for Cellooctaose DP8
Method | Principle | Advantages | Limitations |
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Size-Exclusion Chromatography | Separation by molecular size | Effective for initial fractionation | May not distinguish structural isomers |
Ion-Exchange Chromatography | Separation based on charge interactions | Reveals heterogeneity among size-similar compounds | Requires formation of borate complexes |
Affinity Chromatography | Specific binding interactions | High specificity for certain structural features | More complex setup and conditions |
HPLC | Various principles depending on column type | High resolution | May not completely separate DP8 from DP7 and DP9 |
Applications in Research
Cellooctaose DP8 serves as an important research tool in multiple scientific fields:
Enzyme Activity Studies
Cellooctaose provides a well-defined substrate for studying the activity and specificity of various cellulolytic enzymes:
Lytic Polysaccharide Monooxygenases (LPMOs)
LPMOs are copper-dependent enzymes that oxidatively cleave glycosidic bonds in cellulose. Research has shown that these enzymes can generate oxidized products from cellodextrins including DP8 . The study of LPMO activity on defined substrates like cellooctaose helps elucidate their mechanism of action and potential applications in biomass conversion.
Cellulases and β-Glucosidases
Various cellulolytic enzyme cocktails have been tested using defined oligosaccharides like cellooctaose to determine their specificity and efficiency . These studies reveal how enzymes from different glycoside hydrolase families interact with specific substrate lengths.
Role in Cellulose Degradation Studies
Oxidative Degradation Pathways
Studies utilizing cellooctaose DP8 have provided insights into oxidative cellulose degradation mechanisms:
Hydrogen Peroxide-Mediated Degradation
Recent studies have also explored how hydrogen peroxide can act as a co-substrate in LPMO-catalyzed cellulose degradation, with important implications for industrial applications .
Structural Analysis and Characterization
Multiple analytical techniques have been employed to characterize cellooctaose DP8 and its derivatives:
Mass Spectrometry
Mass spectrometry techniques, particularly MALDI-TOF MS/MS, have been used to analyze permethylated cellodextrins and their oxidized products . These analyses can distinguish between modifications at the reducing and non-reducing ends of the oligosaccharides.
NMR Spectroscopy
13C and 1H NMR spectroscopy have been employed to assess the homogeneity of cellodextrins and to characterize their structure . These techniques provide detailed information about the anomeric configuration and linkage patterns of the glucose units.
Future Research Directions
Advanced Synthesis Methods
Research continues to develop more efficient methods for synthesizing pure cellooctaose DP8:
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Engineered enzymes with improved specificity for producing defined chain lengths
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Chemoenzymatic approaches combining chemical modifications with enzymatic synthesis
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Scale-up of production methods to increase availability for research and applications
Emerging Applications
Several promising applications for cellooctaose and related cellodextrins are emerging:
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